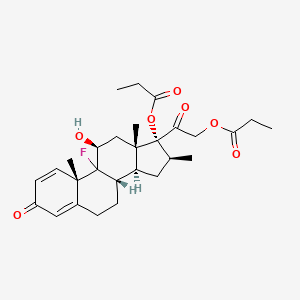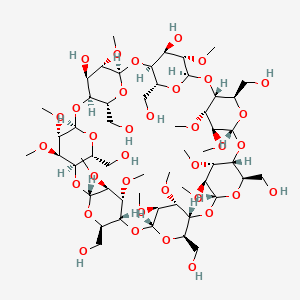
Betamethasone 17,21-dipropionate
概要
説明
ベタメタゾン 17,21-ジプロピオン酸エステルは、強力な抗炎症作用と免疫抑制作用を有する合成グルココルチコイドステロイドです。これは、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患の治療に一般的に使用されます。 この化合物は、ベタメタゾンの誘導体であり、局所適用時の効力と効果を高めるように改変されています .
2. 製法
合成経路と反応条件: ベタメタゾン 17,21-ジプロピオン酸エステルは、ベタメタゾンとプロピオン酸のエステル化によって合成されます。反応は通常、硫酸または塩酸などの触媒を使用して、エステル化プロセスを促進します。 反応は、目的の生成物が生成されるように、制御された温度と圧力の条件下で行われます .
工業生産方法: 工業的には、ベタメタゾン 17,21-ジプロピオン酸エステルの製造には、大規模なエステル化プロセスが用いられます。ベタメタゾンとプロピオン酸などの原材料は、温度と圧力制御システムを備えた反応器で混合されます。 次に、反応混合物を結晶化、ろ過、乾燥などのさまざまな技術によって精製して、純粋な最終生成物を得ます .
準備方法
Synthetic Routes and Reaction Conditions: Betamethasone 17,21-dipropionate is synthesized through the esterification of betamethasone with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including betamethasone and propionic acid, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through various techniques such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
反応の種類: ベタメタゾン 17,21-ジプロピオン酸エステルは、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含むもので、酸化生成物の形成につながります。
還元: この反応は、水素の付加または酸素の除去を含むもので、還元生成物の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。
生成される主な生成物:
酸化: ケトンとカルボン酸の生成。
還元: アルコールとアルカンの生成。
置換: ハロゲン化誘導体とアルキル化誘導体の生成.
科学的研究の応用
ベタメタゾン 17,21-ジプロピオン酸エステルは、次のような幅広い科学研究の応用を持っています。
化学: ステロイド化学と合成の研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスと遺伝子発現への影響について調査されています。
医学: 炎症性疾患と自己免疫疾患の治療における治療効果について広く研究されています。
作用機序
ベタメタゾン 17,21-ジプロピオン酸エステルは、標的細胞の細胞質にあるグルココルチコイド受容体と結合することで作用を発揮します。この結合は受容体を活性化し、核への移行につながります。核に入ると、受容体複合体は特定のDNA配列に結合し、炎症反応と免疫反応に関与する遺伝子の転写を調節します。 これにより、プロ炎症性サイトカインの抑制と免疫細胞の活性化の阻害が起こります .
類似化合物:
- ベタメタゾン 17-バレレート
- ベタメタゾン 21-バレレート
- ベタメタゾン二ナトリウムリン酸塩
比較: ベタメタゾン 17,21-ジプロピオン酸エステルは、17位と21位に二重エステル化されていることが特徴であり、他のベタメタゾン誘導体に比べて効力が強く、作用持続時間が長くなっています。例えば、バレレートエステルは単一のエステル化を有し、異なる薬物動態を示します。 一方、ベタメタゾン二ナトリウムリン酸塩は水溶性であり、全身投与に使用されます .
類似化合物との比較
- Betamethasone 17-valerate
- Betamethasone 21-valerate
- Betamethasone disodium phosphate
Comparison: Betamethasone 17,21-dipropionate is unique due to its dual esterification at the 17 and 21 positions, which enhances its potency and duration of action compared to other betamethasone derivatives. The valerate esters, for example, have a single esterification, resulting in different pharmacokinetic properties. Betamethasone disodium phosphate, on the other hand, is water-soluble and used for systemic administration .
特性
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-JCOVECCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5593-20-4 | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















